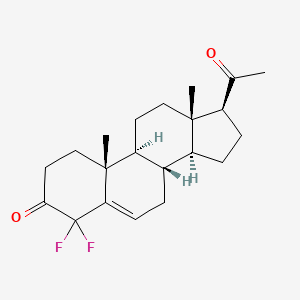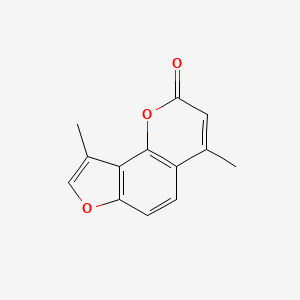
4,4'-Dimethylangelicin
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4,4'-Dimethylangelicin is a furanocoumarin.
Wissenschaftliche Forschungsanwendungen
1. Photobinding and Photosensitizing Properties
4,4'-Dimethylangelicin has been identified as a monofunctional furocoumarin with notable photochemical and photosensitizing properties. Studies have shown its ability to form complexes with DNA, both in the dark and under irradiation, exhibiting high photosensitizing activity on various biological substrates like Escherichia coli and Ehrlich ascites tumor cells (Baccichetti et al., 1981).
2. Potential in Photochemotherapy
Research has focused on the potential of 4,4'-Dimethylangelicin as a photochemotherapeutic agent. Its ability to intercalate with DNA and exhibit high photobinding capacity is significant. This property makes it a candidate for clinical evaluation in treatments like psoriasis, as its antiproliferative activity is demonstrated through the inhibition of DNA and RNA synthesis in cells (Guiotto et al., 1981).
3. Photobiological Effects
4,4'-Dimethylangelicin has shown diverse photobiological effects, including phototoxicity on skin and mutagenic effects in bacterial strains. Its photobiological activity and effects on DNA synthesis inhibition highlight its potential in biological studies and therapeutic applications (Swart et al., 1983).
4. DNA Interaction Studies
In-depth studies on the interaction of 4,4'-Dimethylangelicin with DNA have revealed its preference for certain sequences within the DNA structure. These findings are crucial for understanding its binding and photobinding characteristics, which are essential for its application in photochemotherapy (Vedaldi et al., 1981).
Eigenschaften
CAS-Nummer |
22975-76-4 |
|---|---|
Produktname |
4,4'-Dimethylangelicin |
Molekularformel |
C13H10O3 |
Molekulargewicht |
214.22 g/mol |
IUPAC-Name |
4,9-dimethylfuro[2,3-h]chromen-2-one |
InChI |
InChI=1S/C13H10O3/c1-7-5-11(14)16-13-9(7)3-4-10-12(13)8(2)6-15-10/h3-6H,1-2H3 |
InChI-Schlüssel |
ZUOUYRRXKPHFSV-UHFFFAOYSA-N |
SMILES |
CC1=CC(=O)OC2=C1C=CC3=C2C(=CO3)C |
Kanonische SMILES |
CC1=CC(=O)OC2=C1C=CC3=C2C(=CO3)C |
Andere CAS-Nummern |
22975-76-4 |
Synonyme |
4,4'-dimethylangelicin 4,9-dimethylangelicin |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



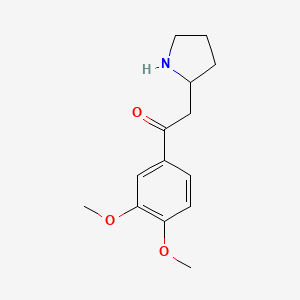
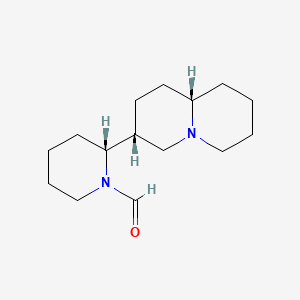
![N-{1-Benzyl-2,2-difluoro-3,3-dihydroxy-4-[3-methyl-2-(3-methyl-3-pyridin-2-ylmethyl-ureido)-butyrylamino]-5-phenyl-pentyl}-3-methyl-2-(3-methyl-3-pyridin-2-ylmethyl-ureido)-butyramide](/img/structure/B1198316.png)
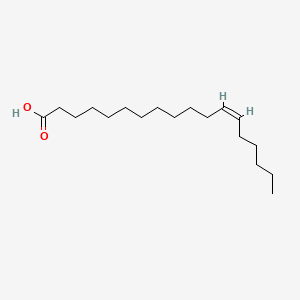
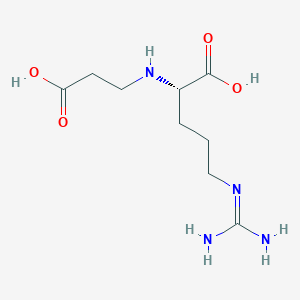
![2-Hydroxy-1,5-dimethoxydibenzo[cd,f]indol-4(5H)-one](/img/structure/B1198323.png)
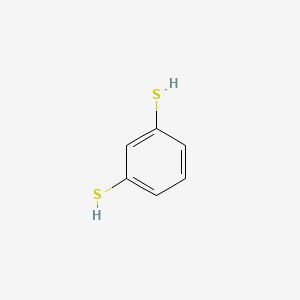
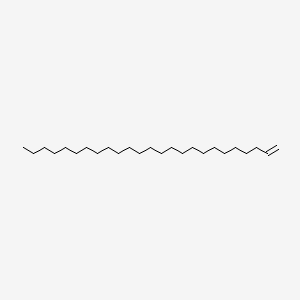
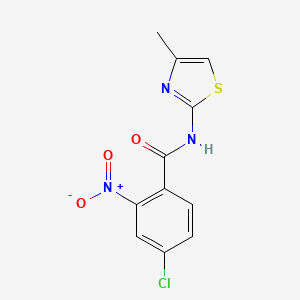
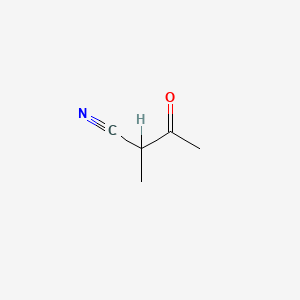
![N-[[(2,4-dimethyl-8-quinolinyl)amino]-sulfanylidenemethyl]-4-methylbenzamide](/img/structure/B1198328.png)
![6-methoxy-3-[(3-methylanilino)methyl]-1H-quinolin-2-one](/img/structure/B1198330.png)
![4-Chloro-alpha-[4-[2-(diethylamino)ethoxy]phenyl]-alpha-phenylbenzeneethanol](/img/structure/B1198331.png)
